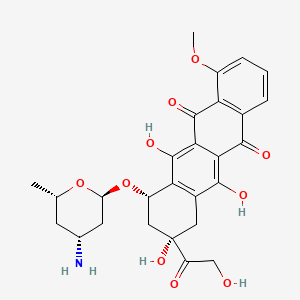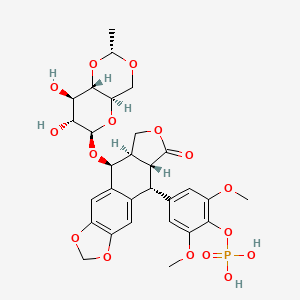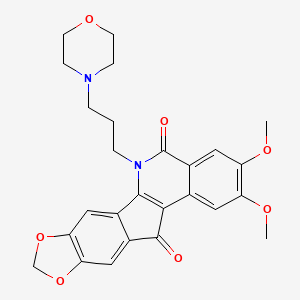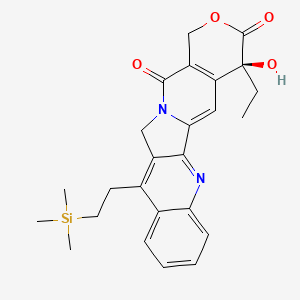
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
Descripción general
Descripción
“N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide” is a chemical compound with the CAS Number: 1125780-41-7 . It has a linear formula of C21H16F3N3O3 .
Molecular Structure Analysis
The molecular formula of this compound is C21H16F3N3O3 . The InChI representation is InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28) . The canonical SMILES representation is CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F .Physical And Chemical Properties Analysis
The molecular weight of this compound is 415.37 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antitumor Drug Synthesis : The compound plays a role in the synthesis of antitumor drugs, such as Sorafenib. Yao Jian-wen (2012) describes a process that includes the synthesis of key intermediates involving N-methylpicolinamide, showcasing its importance in the development of cancer treatments (Yao Jian-wen, 2012).
Antibacterial Applications : A derivative of the compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has shown potential in antibacterial applications. Adam et al. (2016) synthesized and characterized this compound, highlighting its efficacy against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Catalytic Applications in Organic Synthesis : The compound has been utilized in the development of catalytic processes for organic synthesis. For instance, Cheng et al. (2014) reported its use in the palladium-catalyzed acetoxylation of benzylic C-H bonds, demonstrating its role in the efficient synthesis of complex organic molecules (Cheng et al., 2014).
Material Science : In the field of material science, the compound has been investigated for its role in the synthesis of polyimides with unique properties. Liu et al. (2002) synthesized new aromatic diamines with a trifluoromethyl group in the side chain for the preparation of polyimides, highlighting the compound's contribution to the development of materials with improved solubility and thermal stability (Liu et al., 2002).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACDHHMEVMSODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















